molecular formula C10H9FN2O2 B1403085 Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1313408-99-9

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1403085
CAS No.: 1313408-99-9
M. Wt: 208.19 g/mol
InChI Key: YJISWZLKSURKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . Therefore, future research may focus on exploring new derivatives of imidazo[1,2-a]pyridine and their potential applications in drug discovery .

Biochemical Analysis

Biochemical Properties

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, leading to altered gene expression patterns and metabolic flux . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular function. The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate typically involves a two-step one-pot reaction. The process begins with the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with ethyl bromoacetate in the presence of a base to yield the desired product . The reaction conditions usually involve moderate temperatures and the use of organic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its analogs . This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISWZLKSURKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoropyridin-2-amine (10.0 g, 48.0 mmol) was mixed with ethanol (40 mL) in a reaction flask under an atmosphere of dry nitrogen. A solution of ethyl 2-chloro-3-oxopropanoate (5% in benzene, 178 mL; commercial solution from Toronto Research Chemicals Inc.) was added. The mixture was heated to 60° C. under nitrogen for 4 hours. After allowing the mixture to cool the solvent was removed under vacuum to give a brown solid. The solid was mixed with ethyl acetate (300 mL) and sodium bicarbonate solution (75 mL) and stirred to dissolve. The phases were separated and the bicarbonate solution was extracted further with ethyl acetate (75 mL). The combined ethyl acetate extracts were dried over sodium sulfate, filtered and concentrated under vacuum to give a solid. The crude material was dissolved in ethyl acetate and passed through a short column of silica, eluting with ethyl acetate to give ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate as a white solid (13 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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